molecular formula C17H15ClN4OS B5354562 N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

Katalognummer: B5354562
Molekulargewicht: 358.8 g/mol
InChI-Schlüssel: KXYCJMJWAWSMRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment.

Wirkmechanismus

N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide targets the adenosine A2A receptor, which is expressed on immune cells and tumor cells. The adenosine A2A receptor is known to play a role in tumor growth and progression by suppressing the immune response and promoting angiogenesis. By inhibiting the adenosine A2A receptor, this compound can enhance the antitumor immune response and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the infiltration of T cells and natural killer cells into the tumor microenvironment. It has also been shown to inhibit the production of cytokines that suppress the immune response. Additionally, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the liver.

Zukünftige Richtungen

There are several future directions for the development of N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide. One potential direction is the combination of this compound with other immunotherapies, such as checkpoint inhibitors. Additionally, the development of biomarkers to predict response to this compound could improve patient selection and treatment outcomes. Finally, the development of more potent and selective adenosine A2A receptor inhibitors could further improve the efficacy of this compound in cancer treatment.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that targets the adenosine A2A receptor. It has demonstrated antitumor activity in preclinical studies and has potential therapeutic applications in cancer treatment. Further research is needed to fully understand the mechanism of action and to optimize the efficacy of this compound in cancer treatment.

Synthesemethoden

The synthesis of N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide involves several steps, including the reaction of 2-chloropyridine with 2-mercapto-4-methyl-5-phenylimidazole, followed by the addition of N-(2-aminoethyl)acetamide. The resulting compound is then treated with 5-chloro-2-iodopyridine to give this compound.

Wissenschaftliche Forschungsanwendungen

N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the adenosine A2A receptor, which is known to play a role in tumor growth and progression. In preclinical studies, this compound has demonstrated antitumor activity in various cancer models, including melanoma, renal cell carcinoma, and non-small cell lung cancer.

Eigenschaften

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-11-16(12-5-3-2-4-6-12)22-17(20-11)24-10-15(23)21-14-8-7-13(18)9-19-14/h2-9H,10H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYCJMJWAWSMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.